(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine
CAS No.: 1156212-02-0
Cat. No.: VC3352211
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156212-02-0 |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.3 g/mol |
| IUPAC Name | N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine |
| Standard InChI | InChI=1S/C12H18N4/c1-4-9(2)13-10(3)12-15-14-11-7-5-6-8-16(11)12/h5-10,13H,4H2,1-3H3 |
| Standard InChI Key | IHBFLTPESZBDKW-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(C)C1=NN=C2N1C=CC=C2 |
| Canonical SMILES | CCC(C)NC(C)C1=NN=C2N1C=CC=C2 |
Introduction
Synthesis
The synthesis of similar compounds typically involves multi-step organic reactions. These processes require careful control of reaction conditions to yield the desired product with high purity. Common methods involve the use of heterocyclization reactions with bifunctional compounds under various experimental settings.
Potential Biological Activities
Compounds with similar structures to (Butan-2-yl)(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)amine may exhibit a range of biological activities. These could include anti-inflammatory, antibacterial, or other pharmacological effects, depending on their interaction with biological targets.
Applications in Drug Development
The presence of both triazole and pyridine rings in these compounds suggests potential applications in drug development. They could serve as lead compounds for further optimization and in-depth studies to target specific biological pathways.
(Butan-2-yl)({124triazolo[4,3-a]pyridin-3-yl}methyl)amine
This compound is a close relative, differing only in the linkage between the triazole-pyridine moiety and the butan-2-yl group. It has a molecular weight of 204.27 g/mol and is known by the PubChem CID 43206225 .
(3-Methylbutan-2-yl)(1-{124triazolo[4,3-a]pyridin-3-yl}ethyl)amine Dihydrochloride
This compound is another related structure, featuring a methyl group on the butan-2-yl chain. It is of interest for its potential biological activities and applications in medicinal chemistry.
Data Tables
Given the limited specific data available for (Butan-2-yl)(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)amine, we can provide a table summarizing related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume